

# A Technical Guide to the Physical Characteristics of Deuterated Mephenytoin

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Compound of Interest		
Compound Name:	Mephenytoin-d8	
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#### Introduction

Mephenytoin is an anticonvulsant hydantoin derivative, recognized primarily as a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1][2] The study of its metabolic pathways is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. This alteration is primarily due to the kinetic isotope effect, which can lead to a slower rate of metabolism, potentially extending the drug's half-life and improving its therapeutic profile. This guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated mephenytoin (Mephenytoin-d5), supplemented with data from its non-deuterated form for comparative purposes.

# **Physical and Chemical Properties**

The introduction of deuterium atoms into the mephenytoin structure results in a predictable increase in its molecular weight. Other physical properties are expected to be similar to the parent compound, though specific experimental data for the deuterated form is limited.

## **Deuterated Mephenytoin (rac-Mephenytoin-d5)**



Property	Value	Reference
Appearance	White to off-white solid	[1]
Molecular Formula	C12H9D5N2O2	[3]
Molecular Weight	223.28 g/mol	[3]
Storage Conditions	Powder: -20°C for 3 years	[1]
Stock Solution: -80°C for 6 months; -20°C for 1 month	[1][4]	

**Mephenytoin (Non-Deuterated)** 

Property	Value	Reference
Appearance	Crystalline solid	[5]
Molecular Formula	C12H14N2O2	[5][6]
Molecular Weight	218.25 g/mol	[6]
Melting Point	135 - 137 °C	[6]
рКа	8.51	[6]

# **Solubility Profile**

Solubility is a critical parameter for pre-formulation studies, influencing bioavailability and the choice of dosage form. Data for deuterated mephenytoin is available in dimethyl sulfoxide (DMSO). For a broader understanding, the solubility of the non-deuterated enantiomers, (S)-Mephenytoin and (R)-Mephenytoin, in various solvents is also presented.

**Deuterated Mephenytoin (Mephenytoin-d5)** 

Solvent	Solubility	Notes	Reference
DMSO	100 mg/mL (447.87 mM)	Requires ultrasonic agitation. Hygroscopic nature of DMSO can impact solubility.	[1]



Solvent	Approximate Solubility	Notes	Reference
Ethanol	~15 mg/mL	-	[5]
DMSO	~25 mg/mL	-	[5]
Dimethylformamide	~25 mg/mL	_	[5]

(S)-Mephenytoin (Non-Deuterated)

(DMF)	~25 mg/mL	-	[5]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	For achieving solubility in aqueous buffers, pre-dissolving in DMSO is recommended. Aqueous solutions are not recommended for storage beyond one day.	[5][7]

# **Spectroscopic Data**

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of active pharmaceutical ingredients (APIs). While specific spectral data for Mephenytoin-d5 requires access to proprietary certificates of analysis, general information and data for the non-deuterated form are available.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR is a powerful tool for confirming the structure of a molecule. In the case of deuterated mephenytoin, the absence of signals corresponding to the deuterated positions in the phenyl ring would be the primary confirmation of successful isotopic labeling. A study of non-deuterated mephenytoin has utilized lanthanide shift reagents to resolve the enantiomeric signals in the <sup>1</sup>H NMR spectrum, which could be a valuable technique for chiral analysis.[8]

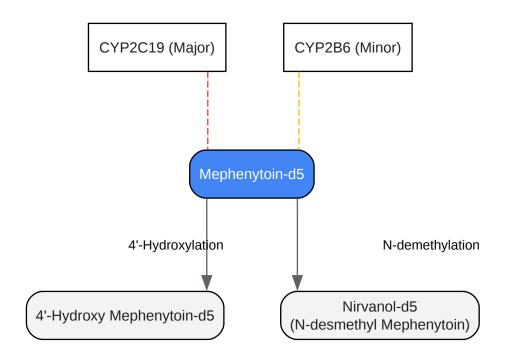
## **Mass Spectrometry (MS)**



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Mephenytoin-d5, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its increased molecular weight. Tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive quantification of mephenytoin and its metabolites in biological matrices.[6] The non-deuterated form of mephenytoin shows a characteristic mass spectrum under electron ionization.[9]

# **Metabolic Pathway of Mephenytoin**

Mephenytoin is metabolized in the liver primarily by CYP2C19 and to a lesser extent by CYP2B6. The major metabolic pathway is the 4'-hydroxylation of the phenyl ring, followed by N-demethylation. Deuteration at the phenyl ring is intended to slow down the rate of this hydroxylation, thereby altering the drug's pharmacokinetic profile.







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